

Evolutionarily Conserved Regions of the PurA Protein: A Technical Guide

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Compound of Interest

Compound Name: *PurA protein*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Purine-rich element binding protein A (PurA) is a highly conserved, multifunctional protein essential for a myriad of cellular processes, including DNA replication, transcription, and mRNA transport. Its remarkable evolutionary conservation from bacteria to humans underscores its fundamental role in cellular life. This technical guide provides an in-depth exploration of the evolutionarily conserved regions of the **PurA protein**, detailing its structural domains, functional implications, and involvement in critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and target the conserved functionalities of PurA.

Conserved Domains of the PurA Protein

The most striking feature of the **PurA protein** is the presence of highly conserved nucleic acid-binding domains known as Pur domains. These domains are responsible for PurA's ability to bind to specific purine-rich sequences in both DNA and RNA.

The Pur Domain: Structure and Conservation

In humans, the **PurA protein** contains three tandem repeats of the Pur domain. In contrast, bacterial orthologs typically possess a single Pur domain. Each Pur domain is characterized by

a specific arrangement of amino acid residues that facilitate interaction with nucleic acids. The sequence similarity within these domains is notably high across vast evolutionary distances.

Table 1: Quantitative Conservation of PurA Domains

Domain/Region	Description	Key Conserved Residues/Motifs	Species Comparison (Percent Identity)	Reference
Pur Domain I	First nucleic acid-binding repeat	Glycine-rich loop, aromatic residues	Human vs. Mouse: >98% Human vs. Drosophila: ~75% Human vs. S. cerevisiae: ~60%	[GENE_ID:5813]
Pur Domain II	Second nucleic acid-binding repeat	Similar to Pur Domain I	Human vs. Mouse: >98% Human vs. Drosophila: ~78% Human vs. S. cerevisiae: ~62%	[GENE_ID:5813]
Pur Domain III	Third nucleic acid-binding repeat	Similar to Pur Domain I & II	Human vs. Mouse: >97% Human vs. Drosophila: ~73% Human vs. S. cerevisiae: ~58%	[GENE_ID:5813]
N-terminal Glycine-rich region	Located upstream of the Pur domains	(Gly)n repeats	Highly variable in length but glycine enrichment is conserved	
C-terminal acidic region	Located downstream of the Pur domains	Glutamic acid and Aspartic acid residues	Moderately conserved	

Note: The percent identity values are approximate and can vary based on the specific alignment algorithm and parameters used. The provided values are for illustrative purposes based on available literature.

Experimental Protocols for Studying PurA Conservation and Interactions

Understanding the conserved regions of PurA and their functions requires a combination of bioinformatic and experimental approaches. Below are detailed methodologies for key experiments.

Multiple Sequence Alignment and Phylogenetic Analysis

Multiple sequence alignment (MSA) is a fundamental bioinformatic technique to identify conserved regions among a set of homologous protein sequences.

Protocol: Multiple Sequence Alignment using Clustal Omega

- **Sequence Retrieval:** Obtain **PurA protein** sequences from various species of interest from a public database such as UniProt or NCBI GenBank. Ensure the sequences are in FASTA format.
- **Access Clustal Omega:** Navigate to the Clustal Omega web server (e.g., on the EBI website).
- **Input Sequences:** Paste the FASTA-formatted PurA sequences into the input box.
- **Set Parameters:** For most standard analyses, the default parameters are sufficient. These include:
 - **Output Format:** ClustalW with character counts is a common choice for visual inspection.
 - **Alignment Type:** Protein.
- **Submit Job:** Click the "Submit" button to run the alignment.

- **Analyze Results:** The output will display the aligned sequences, with conserved residues highlighted. Asterisks (*) indicate identical residues, colons (:) indicate residues with strongly similar properties, and periods (.) indicate residues with weakly similar properties.
- **Phylogenetic Tree (Optional):** Clustal Omega can also generate a phylogenetic tree to visualize the evolutionary relationships between the aligned sequences. This can be viewed in the "Phylogenetic Tree" tab of the results page.

Yeast Two-Hybrid (Y2H) Screening for Protein-Protein Interactions

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method to identify novel protein-protein interactions.

Protocol: Yeast Two-Hybrid Screening

- **Vector Construction:**
 - Clone the full-length coding sequence of human PurA into a "bait" vector (e.g., pGBKT7), which fuses PurA to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).
 - A cDNA library from the tissue of interest is cloned into a "prey" vector (e.g., pGADT7), which fuses the library proteins to the activation domain (AD) of the same transcription factor.
- **Yeast Transformation:**
 - Transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait plasmid. Select for successful transformants on appropriate dropout medium (e.g., SD/-Trp).
 - Confirm the absence of auto-activation by the bait protein by plating on selective media (e.g., SD/-Trp/-His/-Ade).
 - Transform the bait-containing yeast with the prey library.
- **Screening for Interactions:**

- Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade).
- Colonies that grow on this medium indicate a potential interaction between the PurA bait and a prey protein from the library.
- Validation and Identification:
 - Isolate the prey plasmids from the positive colonies.
 - Sequence the cDNA insert to identify the interacting protein.
 - Confirm the interaction by re-transforming the identified prey plasmid with the bait plasmid and performing a one-on-one Y2H assay.

Co-immunoprecipitation (Co-IP) for In Vivo Interaction Validation

Co-immunoprecipitation (Co-IP) is a technique used to confirm protein-protein interactions within a cellular context.

Protocol: Co-immunoprecipitation and Western Blot

- Cell Lysis:
 - Culture cells expressing the proteins of interest (e.g., HEK293T cells transiently transfected with plasmids encoding tagged PurA and a potential interacting partner).
 - Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing a mild detergent like NP-40) supplemented with protease inhibitors.
 - Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
- Pre-clearing (Optional):

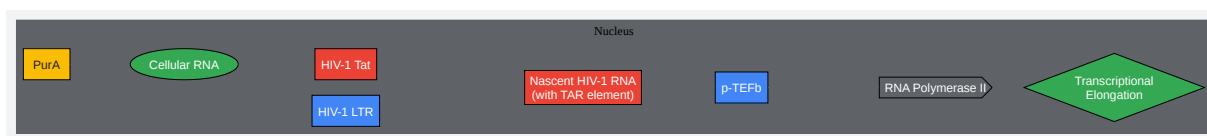
- Incubate the lysate with protein A/G beads for a short period to reduce non-specific binding. Centrifuge and collect the supernatant.
- Immunoprecipitation:
 - Add a specific antibody against the "bait" protein (e.g., anti-PurA antibody) to the pre-cleared lysate.
 - Incubate with gentle rotation to allow the antibody to bind to its target protein and any associated proteins.
 - Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Probe the membrane with a primary antibody against the "prey" protein (the potential interactor) to detect its presence in the immunoprecipitated complex.
 - Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

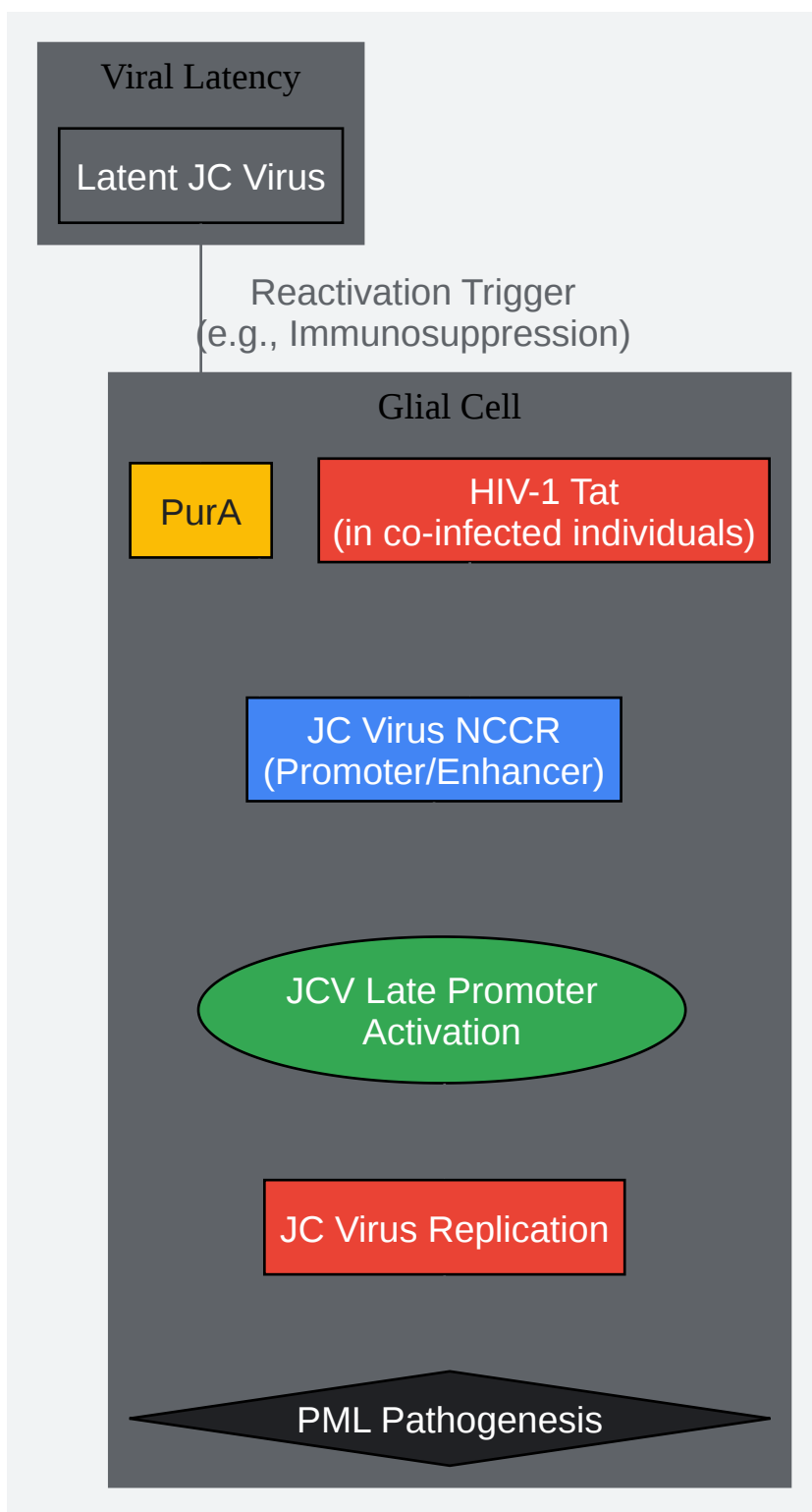
Signaling Pathways Involving Conserved Regions of PurA

The conserved nucleic acid-binding domains of PurA are critical for its role in various signaling pathways, particularly in the context of viral infections.

PurA and HIV-1 Tat Interaction in Transcriptional Regulation

PurA has been shown to interact with the HIV-1 Tat protein, a key regulator of viral transcription. This interaction is not direct but is mediated by a specific cellular RNA molecule. The conserved Pur domains of PurA are essential for binding to this RNA, which then facilitates the recruitment of Tat to the HIV-1 promoter, enhancing viral gene expression.





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